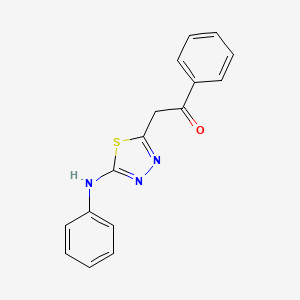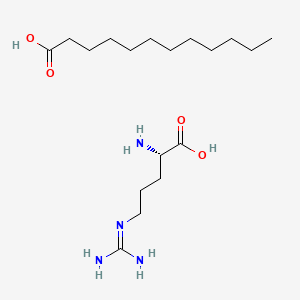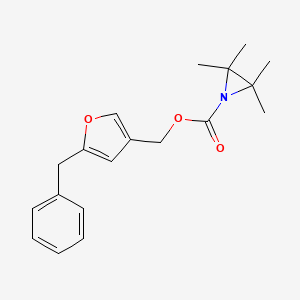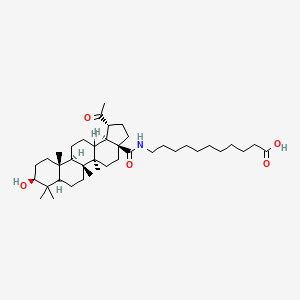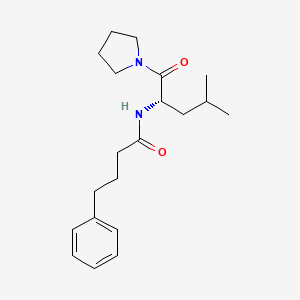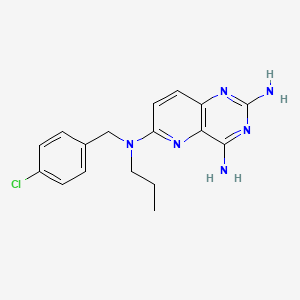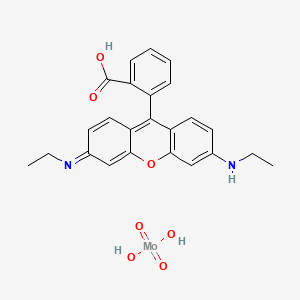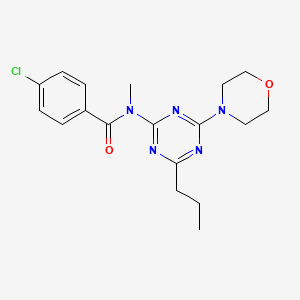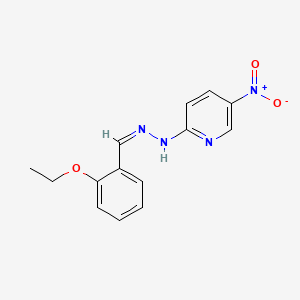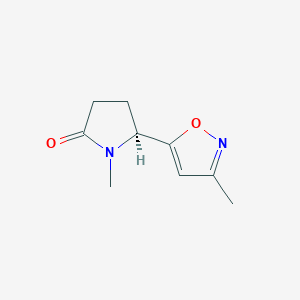![molecular formula C29H36N4O B12725329 1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol CAS No. 130908-34-8](/img/structure/B12725329.png)
1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol is a complex organic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cystic fibrosis and other diseases involving ion channel dysfunction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol typically involves multi-step reaction protocols. One common approach includes the following steps :
Formation of the spiro compound: This involves the reaction of a piperidine derivative with a pyrido[3,4-b]indole derivative under specific conditions to form the spiro structure.
Benzylation: The spiro compound is then benzylated using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperidin-1-ylethanol moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on ion channels and cellular signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol involves its interaction with specific molecular targets, such as ion channels. It functions as a co-potentiator, enhancing the activity of existing potentiators like VX-770 or GLGP1837. This synergistic effect helps restore the function of minimal function cystic fibrosis transmembrane conductance regulator (CFTR) mutants .
Comparación Con Compuestos Similares
Similar Compounds
9H-Pyrido[3,4-b]indole: A simpler structure with similar indole moiety.
1-Methyl-9H-pyrido[3,4-b]indole: Another related compound with a methyl group instead of the benzyl group.
Tetrahydronorharmane: A tetrahydro derivative with similar biological activity.
Uniqueness
1-(1’-benzylspiro[9H-pyrido[3,4-b]indole-1,4’-piperidine]-2-yl)-1-piperidin-1-ylethanol is unique due to its spiro structure and the presence of both benzyl and piperidin-1-ylethanol moieties. This unique structure contributes to its potent activity as a co-potentiator for CFTR mutants, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
130908-34-8 |
|---|---|
Fórmula molecular |
C29H36N4O |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
1-(1'-benzylspiro[9H-pyrido[3,4-b]indole-1,4'-piperidine]-2-yl)-1-piperidin-1-ylethanol |
InChI |
InChI=1S/C29H36N4O/c1-28(34,32-17-8-3-9-18-32)33-19-14-25-24-12-6-7-13-26(24)30-27(25)29(33)15-20-31(21-16-29)22-23-10-4-2-5-11-23/h2,4-7,10-14,19,30,34H,3,8-9,15-18,20-22H2,1H3 |
Clave InChI |
WVBJGULOQLOEDF-UHFFFAOYSA-N |
SMILES canónico |
CC(N1CCCCC1)(N2C=CC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


